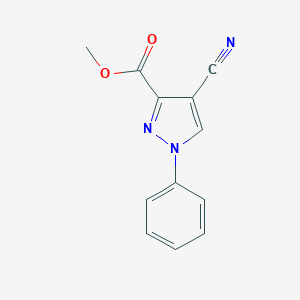
methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, also known as MCP, is a chemical compound that is widely used in scientific research. It is a pyrazole derivative that has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has also been shown to have neuroprotective effects, reducing neuronal damage in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a range of conditions. methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is also relatively inexpensive compared to other compounds used in scientific research. However, there are also some limitations to the use of methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. It has low solubility in water, which can make it difficult to work with in some experiments. methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate can also be toxic at high concentrations, which can limit its use in certain assays.
Future Directions
There are several future directions for research on methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. One area of interest is the development of new drugs and therapies based on methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has shown promise as a potential treatment for cancer, inflammation, and neurodegenerative diseases. Another area of interest is the development of new methods for synthesizing and purifying methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. New methods could improve the yield and purity of methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, making it easier to work with in lab experiments. Finally, there is a need for further research on the mechanism of action of methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. A better understanding of how methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate works could lead to the development of more effective drugs and therapies.
Synthesis Methods
The synthesis of methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate involves the reaction of 4-cyano-1-phenyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, which can be purified through recrystallization.
Scientific Research Applications
Methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has been widely used in scientific research as a tool for studying various biological processes. It has been used in the development of new drugs and therapies for a range of diseases, including cancer, inflammation, and neurological disorders. methyl 4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has also been used as a probe for studying enzyme activity and protein function.
properties
Molecular Formula |
C12H9N3O2 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
methyl 4-cyano-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H9N3O2/c1-17-12(16)11-9(7-13)8-15(14-11)10-5-3-2-4-6-10/h2-6,8H,1H3 |
InChI Key |
ICSOFHZOVKMVRB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NN(C=C1C#N)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=NN(C=C1C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tert-butyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B282946.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B282948.png)
![N-[4-(4-benzyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide](/img/structure/B282953.png)
![methyl 2-({[(4-benzyl-5-{4-[(3-methylbenzoyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B282954.png)
![N-(4-{4-benzyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-2-chlorobenzamide](/img/structure/B282957.png)
![N-{4-[4-benzyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2,4-dichlorobenzamide](/img/structure/B282958.png)
![N-[4-(4-benzyl-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B282960.png)
![N-{4-[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B282961.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide](/img/structure/B282962.png)
![N-(3-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-methylbenzamide](/img/structure/B282968.png)
![2-methyl-N-[3-[4-methyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B282969.png)
![2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzoimidazole](/img/structure/B282972.png)
![(6Z)-6-[[(5-tert-butyl-1,2-oxazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282973.png)
![(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282974.png)